molecular formula C17H24N2O2 B055081 Tert-butyl 3-(1H-indol-1-YL)propylmethylcarbamate CAS No. 125315-14-2

Tert-butyl 3-(1H-indol-1-YL)propylmethylcarbamate

Cat. No. B055081
M. Wt: 288.4 g/mol
InChI Key: FWTWLMFFTXBGHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(1H-indol-1-YL)propylmethylcarbamate, also known as BTTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BTTP belongs to the class of carbamate compounds and has been studied for its ability to modulate the activity of certain enzymes and receptors in the body.

Mechanism Of Action

The mechanism of action of Tert-butyl 3-(1H-indol-1-YL)propylmethylcarbamate involves its ability to modulate the activity of certain enzymes and receptors in the body. It works by binding to these targets and either inhibiting or activating their activity. The specific targets of Tert-butyl 3-(1H-indol-1-YL)propylmethylcarbamate vary depending on the disease being treated. For example, in cancer treatment, Tert-butyl 3-(1H-indol-1-YL)propylmethylcarbamate inhibits the activity of certain enzymes that are involved in cancer cell proliferation. In neuroprotection, Tert-butyl 3-(1H-indol-1-YL)propylmethylcarbamate modulates the activity of certain receptors in the brain that are involved in neuronal survival.

Biochemical And Physiological Effects

Tert-butyl 3-(1H-indol-1-YL)propylmethylcarbamate has been shown to have a range of biochemical and physiological effects in the body. Some of these effects include:
1. Inhibition of Enzyme Activity - Tert-butyl 3-(1H-indol-1-YL)propylmethylcarbamate inhibits the activity of certain enzymes that are involved in cancer cell proliferation and inflammation.
2. Modulation of Receptor Activity - Tert-butyl 3-(1H-indol-1-YL)propylmethylcarbamate modulates the activity of certain receptors in the brain that are involved in neuronal survival.
3. Antioxidant Activity - Tert-butyl 3-(1H-indol-1-YL)propylmethylcarbamate has been shown to have antioxidant properties, which can help to protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

The advantages of using Tert-butyl 3-(1H-indol-1-YL)propylmethylcarbamate in lab experiments include its high potency and selectivity for specific targets. It has been shown to have a low toxicity profile, making it a safe candidate for preclinical studies. However, the limitations of using Tert-butyl 3-(1H-indol-1-YL)propylmethylcarbamate in lab experiments include its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for research on Tert-butyl 3-(1H-indol-1-YL)propylmethylcarbamate. Some of these include:
1. Clinical Trials - Tert-butyl 3-(1H-indol-1-YL)propylmethylcarbamate has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in human clinical trials.
2. Optimization of

Synthesis Methods

- The synthesis method of Tert-butyl 3-(1H-indol-1-YL)propylmethylcarbamate can be further optimized to improve the yield and purity of the final product.
3. Target Identification - Further research is needed to identify the specific targets of Tert-butyl 3-(1H-indol-1-YL)propylmethylcarbamate in different disease models.
4. Formulation Development - Tert-butyl 3-(1H-indol-1-YL)propylmethylcarbamate has limited solubility in water, and further research is needed to develop effective formulations for its use in clinical settings.
Conclusion
In conclusion, Tert-butyl 3-(1H-indol-1-YL)propylmethylcarbamate is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been studied for its ability to modulate the activity of certain enzymes and receptors in the body, making it a promising candidate for the treatment of various diseases. Further research is needed to determine its efficacy and safety in human clinical trials, and to optimize its synthesis method and formulation development.

Scientific Research Applications

Tert-butyl 3-(1H-indol-1-YL)propylmethylcarbamate has been studied extensively for its potential therapeutic properties. It has been shown to modulate the activity of certain enzymes and receptors in the body, making it a promising candidate for the treatment of various diseases. Some of the scientific research applications of Tert-butyl 3-(1H-indol-1-YL)propylmethylcarbamate include:
1. Cancer Treatment - Tert-butyl 3-(1H-indol-1-YL)propylmethylcarbamate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation.
2. Neuroprotection - Tert-butyl 3-(1H-indol-1-YL)propylmethylcarbamate has been shown to have neuroprotective properties in animal models of neurodegenerative diseases. It works by modulating the activity of certain receptors in the brain that are involved in neuronal survival.
3. Inflammation - Tert-butyl 3-(1H-indol-1-YL)propylmethylcarbamate has been shown to have anti-inflammatory properties in animal models of inflammation. It works by inhibiting the activity of certain enzymes that are involved in the inflammatory response.

properties

CAS RN

125315-14-2

Product Name

Tert-butyl 3-(1H-indol-1-YL)propylmethylcarbamate

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

tert-butyl N-(3-indol-1-ylpropyl)-N-methylcarbamate

InChI

InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)18(4)11-7-12-19-13-10-14-8-5-6-9-15(14)19/h5-6,8-10,13H,7,11-12H2,1-4H3

InChI Key

FWTWLMFFTXBGHX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(C)CCCN1C=CC2=CC=CC=C21

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCN1C=CC2=CC=CC=C21

synonyms

TERT-BUTYL 3-(1H-INDOL-1-YL)PROPYLMETHYLCARBAMATE

Origin of Product

United States

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